molecular formula C13H14ClN3O2 B3011033 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 865249-56-5

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No. B3011033
CAS RN: 865249-56-5
M. Wt: 279.72
InChI Key: XISRDAOKSVJOSO-UHFFFAOYSA-N
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Description

“N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the oxadiazole ring often contributes to the bioactivity of pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, ketamine, a related compound, undergoes several reactions including reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation, and imination .

Scientific Research Applications

Pesticide Development

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide and its derivatives have been explored for their potential in pesticide development. For example, the interaction between certain herbicides in the soil can lead to the formation of unexpected residues, indicating the complex chemical behaviors of such compounds that could be harnessed for targeted pest control measures (Bartha, 1969).

Anticancer Research

In the realm of anticancer research, chemical genetics approaches have utilized related compounds for the discovery of apoptosis inducers, highlighting their potential as anticancer agents. The identification of molecular targets for these compounds aids in understanding their mechanism of action and the development of targeted therapies (Cai, Drewe, & Kasibhatla, 2006).

Herbicidal Activity

Research into the herbicidal activity of chlorophenyl-oxadiazole derivatives has demonstrated that these compounds can selectively inhibit the growth of certain weeds, suggesting their application in agriculture for weed management. The introduction of chiral active units has been shown to improve herbicidal activity, providing a novel class of compounds for further optimization (Duan, Zhao, & Zhang, 2010).

Antimicrobial and Antifungal Agents

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal species, indicating their potential as pharmaceutical agents in combating infections (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Anti-inflammatory and Antithrombotic Studies

Further exploration into the pharmacological properties of oxadiazole derivatives has revealed their potential in anti-inflammatory and antithrombotic applications. In-vitro and in-vivo studies have identified compounds with potent anti-inflammatory effects and the ability to enhance clotting time, suggesting their utility in developing treatments for cardiovascular diseases (Basra et al., 2019).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. A Safety Data Sheet (SDS) provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge about it. Indole derivatives, which are structurally similar to “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide”, have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-2-3-8-11(18)15-13-17-16-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISRDAOKSVJOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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